molecular formula C7H6BrNO3 B2354308 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid CAS No. 1784389-77-0

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid

Cat. No. B2354308
M. Wt: 232.033
InChI Key: KPASSSMHUJGVEF-UHFFFAOYSA-N
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Description

“3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1784389-77-0 . It has a molecular weight of 232.03 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-5-cyclopropylisoxazole-4-carboxylic acid . The InChI code is 1S/C7H6BrNO3/c8-6-4 (7 (10)11)5 (12-9-6)3-1-2-3/h3H,1-2H2, (H,10,11) .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 346.1±42.0 °C and a predicted density of 1.899±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is involved in the synthesis of various biologically active compounds. For instance, it can be used in the synthesis of triazole-based scaffolds, which are significant in the preparation of peptidomimetics and biologically active compounds (Ferrini et al., 2015).
  • This compound also plays a role in the synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles, which have demonstrated potential as anticancer agents (Bhat et al., 2004).
  • It can be a key component in the synthesis of complex, fully substituted and functionalized 4-aminooxazoles, showcasing its versatility in chemical reactions (Gillie et al., 2016).

Applications in Biological Research

  • 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid derivatives have been studied for their antioxidant properties. For instance, derivatives such as 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles showed significant antioxidant activity (Pirbasti et al., 2016).
  • The compound is also involved in the synthesis of bromophenol derivatives, which have been tested as inhibitors of the carbonic anhydrase enzyme, showing promising results (Boztaş et al., 2015).

Contribution to Drug Synthesis

  • While information specific to drug use and dosage is excluded as per request, it's noteworthy that derivatives of this compound have been synthesized for potential use in pharmaceuticals, such as in the development of quinolone antibacterials (Turner & Suto, 1993).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-4(7(10)11)5(12-9-6)3-1-2-3/h3H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPASSSMHUJGVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid

CAS RN

1784389-77-0
Record name 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid
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